N,N-Bis(2,3-epoxypropyl)isopropylamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19115-57-2 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N,N-bis(oxiran-2-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C9H17NO2/c1-7(2)10(3-8-5-11-8)4-9-6-12-9/h7-9H,3-6H2,1-2H3 |
InChI Key |
DXAUPHVMJXKRRE-UHFFFAOYSA-N |
SMILES |
CC(C)N(CC1CO1)CC2CO2 |
Canonical SMILES |
CC(C)N(CC1CO1)CC2CO2 |
Other CAS No. |
19115-57-2 |
Origin of Product |
United States |
Polymerization Mechanisms and Kinetics Involving N,n Bis 2,3 Epoxypropyl Isopropylamine
N,N-Bis(2,3-epoxypropyl)isopropylamine as a Multifunctional Monomer
This compound serves as a multifunctional monomer due to the presence of two reactive epoxy (oxirane) rings. This dual functionality allows it to act as a building block for cross-linked polymer networks. The integrated tertiary amine group can also influence the polymerization process, potentially acting as an internal catalyst. The structure of this monomer allows for the formation of a three-dimensional network upon polymerization, leading to thermoset materials with specific thermal and mechanical properties.
Anionic Ring-Opening Polymerization Initiated by the Compound
The tertiary amine within the this compound molecule can initiate the anionic ring-opening polymerization of its own epoxy groups. This process, often referred to as self-curing, can be initiated by the lone pair of electrons on the nitrogen atom attacking one of the carbon atoms of the epoxy ring. This results in the formation of a zwitterion, which can then propagate the polymerization by attacking another epoxy group. The polymerization can also be initiated by external anionic initiators, such as alkali metal hydroxides or alkoxides. mdpi.comchalmers.se The reaction proceeds via a chain-growth mechanism, leading to the formation of polyether chains.
Cationic Polymerization of the Epoxy Groups
The epoxy groups of this compound can undergo cationic ring-opening polymerization in the presence of a cationic initiator, such as a Brønsted or Lewis acid. tue.nl The initiation step involves the protonation or coordination of the oxygen atom of the epoxy ring with the initiator, forming a highly reactive cationic species. This cation is then susceptible to nucleophilic attack by the oxygen atom of another epoxy monomer, leading to the propagation of the polymer chain. The presence of the tertiary amine group can complicate cationic polymerization, as it can be protonated by the acidic initiator, potentially leading to a more complex reaction mechanism.
Cross-linking Reactions and Network Formation Dynamics
The formation of a cross-linked network from this compound is a critical aspect of its application in thermosetting materials. The dynamics of this network formation are influenced by reaction kinetics, stoichiometry, and the choice of curing agents.
When cured with primary or secondary amines, the epoxy rings of this compound undergo a nucleophilic addition reaction. The rate of this reaction is influenced by the nucleophilicity of the amine and the steric hindrance around the epoxy ring. mdpi.com The stoichiometry of the amine-epoxy reaction is crucial for achieving optimal network properties. The ideal stoichiometric ratio is typically one active amine hydrogen for each epoxy group. threebond.co.jp An excess of amine can lead to a less cross-linked and more flexible network, while an excess of epoxy can result in a brittle material with unreacted epoxy groups. scholaris.ca
Below is an interactive table illustrating the stoichiometric calculations for curing this compound with a generic diamine curing agent.
| Parameter | Value | Unit |
| Molecular Weight of this compound | 171.24 | g/mol |
| Epoxy Equivalent Weight (EEW) | 85.62 | g/eq |
| Molecular Weight of Diamine Curing Agent (Hypothetical) | 100 | g/mol |
| Amine Hydrogen Equivalent Weight (AHEW) | 25 | g/eq |
| Stoichiometric Ratio (Amine:Epoxy) | 1:1 | |
| Parts by Weight of Curing Agent per 100 Parts of Epoxy | 29.19 |
Note: The table above is for illustrative purposes. The actual values will depend on the specific curing agent used.
The choice of curing agent significantly impacts the polymerization pathway and the final properties of the cured material. nih.govmdpi.com Aliphatic amines are generally more reactive and cure at lower temperatures, while aromatic amines require higher temperatures for curing and typically yield materials with higher thermal stability. threebond.co.jp The structure of the curing agent also plays a role; for instance, curing agents with more flexible backbones can lead to tougher materials. researchgate.net
The following table summarizes the general influence of different classes of amine curing agents on the polymerization of this compound.
| Curing Agent Type | Typical Curing Temperature | Reactivity | Resulting Polymer Properties |
| Aliphatic Amines | Room Temperature to Moderate Heat | High | Good flexibility, lower thermal stability |
| Cycloaliphatic Amines | Moderate Heat | Moderate | Good balance of properties |
| Aromatic Amines | High Temperature | Low | High thermal stability, good chemical resistance, brittle |
| Polyamides | Room Temperature to Moderate Heat | Moderate | Good flexibility and toughness |
Kinetic and Mechanistic Studies of this compound Polymerization
The kinetics of the polymerization of this compound can be investigated using techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR). researchgate.netpsu.edu DSC can be used to determine the heat of reaction and the activation energy of the curing process. canada.ca FTIR can monitor the disappearance of the epoxy group absorption band, providing information on the extent of the reaction over time.
Kinetic models, such as the Kamal model, can be used to describe the autocatalytic nature of the epoxy-amine curing reaction. mdpi.com The reaction is often autocatalyzed by the hydroxyl groups formed during the reaction.
The table below presents hypothetical kinetic parameters that could be obtained from a study of the curing of this compound with a diamine.
| Kinetic Parameter | Symbol | Hypothetical Value | Unit |
| Activation Energy | Ea | 55 | kJ/mol |
| Pre-exponential Factor | A | 1.5 x 10^5 | s^-1 |
| Reaction Order (n) | n | 1.2 | |
| Reaction Order (m) | m | 0.8 | |
| Rate Constant at 100°C | k | 0.05 | s^-1 |
Note: These values are hypothetical and would need to be determined experimentally.
Advanced Materials Science: Applications and Property Modulation Through N,n Bis 2,3 Epoxypropyl Isopropylamine
Integration of N,N-Bis(2,3-epoxypropyl)isopropylamine into Polymer Matrices
This compound is a difunctional epoxy compound utilized as a component in the formulation of advanced polymer systems. Its molecular structure, featuring two terminal epoxide rings and a central tertiary amine, allows it to act as a reactive crosslinking agent or modifier in thermosetting polymer matrices. This integration is pivotal in developing materials with tailored properties for specific applications, such as high-performance adhesives and coatings.
Development of High-Performance Epoxy Resins
In the development of high-performance epoxy resins, this compound serves as a specialized crosslinker. It can be incorporated into formulations for pressure-sensitive adhesives (PSAs) to create robust, solvent-resistant networks. google.com The presence of a tertiary amine within its structure is particularly noteworthy, as it can accelerate the curing process, enabling crosslinking to occur efficiently at moderate temperatures and in shorter timeframes compared to conventional systems. google.com This characteristic is advantageous for manufacturing processes where rapid curing is desirable. The compound is suitable for inclusion in solvent-based PSA formulations and can be used in unique mixtures that may also include a polyacrylate base polymer and an optional isocyanate crosslinker to achieve a desired balance of properties like removability and peel strength. google.com
Impact of this compound on Material Properties
Enhancement of Mechanical Performance and Fracture Toughness
While the function of this compound as a crosslinker suggests it would influence the mechanical properties of the final polymer, detailed studies providing specific data on tensile strength, elastic modulus, or fracture toughness were not identified in the available search results. Generally, increasing the crosslink density in an epoxy resin leads to a higher modulus and strength, but it can sometimes reduce fracture toughness. researchgate.net The final properties would depend on the complete formulation, including the base resin and other curing agents.
Table 1: Representative Mechanical Properties of Modified Epoxy Systems No specific data was found for this compound. The table structure is provided for illustrative purposes.
| Property | Base Epoxy System | Epoxy with Modifier | % Change |
|---|---|---|---|
| Tensile Strength (MPa) | Data not available | Data not available | Data not available |
| Elastic Modulus (GPa) | Data not available | Data not available | Data not available |
Modulation of Thermal Stability and Glass Transition Temperatures
The glass transition temperature (Tg) and thermal stability of an epoxy network are highly dependent on its crosslink density and chemical structure. scholaris.ca The integration of a crosslinker like this compound would be expected to alter the Tg of the resulting material. The tertiary amine in its structure could also potentially catalyze epoxy homopolymerization at elevated temperatures, further increasing crosslink density and raising the Tg. google.com However, specific experimental data from thermogravimetric analysis (TGA) or dynamic mechanical analysis (DMA) for systems containing this compound were not found in the search results.
Table 2: Thermal Properties of Modified Epoxy Systems No specific data was found for this compound. The table structure is provided for illustrative purposes.
| Property | Base Epoxy System | Epoxy with Modifier | Change |
|---|---|---|---|
| Glass Transition Temp. (Tg) (°C) | Data not available | Data not available | Data not available |
Influence on Chemical Resistance and Environmental Durability
The chemical resistance of an epoxy system is fundamentally linked to its crosslinked network structure. zenodo.org A higher crosslink density generally results in a more tightly bound network, which can limit the ingress of solvents and other chemicals, thereby improving resistance. zenodo.org As a crosslinking agent, this compound would contribute to the formation of this network. However, specific studies detailing the performance of polymers containing this compound after immersion in various chemicals or under specific environmental conditions were not available in the reviewed literature.
Table 3: Chemical Resistance of Modified Epoxy Systems (% Weight Gain after Immersion) No specific data was found for this compound. The table structure is provided for illustrative purposes.
| Chemical Agent | Immersion Time | Base Epoxy System | Epoxy with Modifier |
|---|---|---|---|
| Toluene | Data not available | Data not available | Data not available |
| Sulfuric Acid (10%) | Data not available | Data not available | Data not available |
Functionalization of Polymer Networks with this compound
The functionalization of polymer networks through the incorporation of specific chemical moieties is a cornerstone of advanced materials science. This compound, a diepoxide compound featuring a tertiary amine, serves as a versatile building block for the creation of complex and functional polymer architectures. Its dual epoxy groups enable it to act as a potent crosslinking agent, while the integrated isopropylamine (B41738) group can impart unique characteristics to the resulting polymer network. This section explores the application of this compound in the development of smart materials and in the precise tailoring of polymer surface properties.
Development of Smart Materials and Responsive Polymers
Smart materials, or responsive polymers, are designed to undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or chemical environment. The crosslinking of polymer chains is a fundamental strategy in the creation of these materials, as the network structure provides the necessary framework for reversible changes. This compound is a notable crosslinking agent in this context due to its tertiary amine structure, which can enhance the efficiency of the curing process. google.com
While direct studies detailing the use of this compound in traditionally defined smart materials like shape-memory polymers or self-healing materials are not extensively documented in publicly available research, its role as an efficient crosslinker suggests its potential in these areas. The formation of a stable and well-defined polymer network is a prerequisite for a material's ability to retain a "memory" of its original shape or to undergo reversible changes in its properties.
The amine-epoxy reaction is a key process in the synthesis of stimuli-responsive polymers. nih.gov This type of "click" chemistry allows for the creation of functional polymers under simple and efficient conditions. nih.gov The modularity of this synthesis approach enables the fine-tuning of the polymer's properties, including its response to thermal stimuli. nih.gov By incorporating crosslinkers like this compound, it is conceivable to develop polymer networks with tailored responses to a variety of stimuli.
The table below illustrates the curing characteristics of pressure-sensitive adhesives using epoxy crosslinkers with tertiary amines, such as this compound, compared to conventional systems.
| Curing Parameter | Conventional PSAs | PSAs with Tertiary Amine Epoxy Crosslinkers |
| Temperature | 120–130 °C | 30–100 °C |
| Time | 30–60 minutes | A few minutes |
This data is derived from a patent on ultra-removable and solvent-resistant pressure-sensitive adhesives and is intended to be illustrative of the potential advantages of using tertiary amine-containing epoxy crosslinkers. google.com
Tailoring Surface Properties of this compound-Derived Polymers
The surface properties of a polymer, such as its hydrophobicity, hydrophilicity, and chemical reactivity, are critical for a wide range of applications, from biomedical devices to advanced coatings. The functionalization of polymer surfaces allows for the introduction of new properties that are independent of the bulk material. rsc.org this compound has been identified as a compound suitable for the surface modification of materials, indicating its utility in tailoring the surface characteristics of polymers. google.com
The presence of the epoxy groups on the surface of a polymer network derived from this compound offers a reactive handle for further functionalization. These surface-exposed epoxy rings can be opened by a variety of nucleophiles, allowing for the covalent attachment of molecules that can tune the surface energy and other properties of the material. For instance, the grafting of polymers with different functionalities onto the surface can be achieved through reactions with the epoxy groups.
The following table outlines potential surface modifications that could be achieved by leveraging the reactivity of the epoxy groups from this compound at the polymer surface.
| Modifying Agent | Potential Surface Property Change |
| Poly(ethylene glycol) (PEG) | Increased hydrophilicity and protein resistance |
| Fluorinated compounds | Increased hydrophobicity and oleophobicity |
| Amines with long alkyl chains | Increased hydrophobicity |
| Carboxylic acids | Introduction of negative charges and increased hydrophilicity |
This table is illustrative and based on general principles of epoxy chemistry and surface modification.
Spectroscopic and Advanced Analytical Characterization of N,n Bis 2,3 Epoxypropyl Isopropylamine and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information regarding the molecular structure, functional groups, and connectivity of atoms within the N,N-Bis(2,3-epoxypropyl)isopropylamine molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed molecular map can be constructed.
¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum of this compound is expected to show distinct signals corresponding to the isopropyl and the two epoxypropyl groups. The isopropyl group's methine proton would appear as a septet, while its two equivalent methyl groups would present as a doublet chemicalbook.comdocbrown.info. The protons of the epoxypropyl moiety, specifically the methylene and methine protons of the oxirane ring and the adjacent methylene group, would exhibit more complex splitting patterns due to their diastereotopic nature and spin-spin coupling.
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Each chemically distinct carbon atom yields a separate signal. The spectrum would clearly distinguish the methine and methyl carbons of the isopropyl group from the three distinct carbons of the epoxypropyl group (the two methylene carbons and the methine carbon within the epoxide ring).
¹⁵N NMR: Nitrogen-15 NMR is highly sensitive to the electronic environment of the nitrogen atom. For this compound, ¹⁵N NMR would show a single resonance characteristic of a tertiary amine. The chemical shift provides insight into the substitution pattern and electronic effects of the attached isopropyl and epoxypropyl groups researchgate.net.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on spectral data for analogous structures such as isopropylamine (B41738) and other epoxypropyl-containing compounds. chemicalbook.comchemicalbook.com
| Group | Atom | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
| Isopropyl | -CH(CH₃)₂ | ~2.8 - 3.1 | Septet | ~50 - 55 |
| Isopropyl | -CH(CH₃)₂ | ~1.0 - 1.2 | Doublet | ~20 - 25 |
| Epoxypropyl | N-CH₂- | ~2.4 - 2.8 | Multiplet | ~52 - 58 |
| Epoxypropyl | -CH- (oxirane) | ~3.0 - 3.2 | Multiplet | ~50 - 54 |
| Epoxypropyl | -CH₂ (oxirane) | ~2.5 - 2.9 | Multiplet | ~44 - 48 |
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: FTIR spectroscopy is particularly effective for identifying the characteristic vibrations of the epoxide ring. The epoxy group produces a series of three distinct peaks resulting from the stretching and contracting of the ring's bonds spectroscopyonline.com. These include a C-O symmetric ring breathing vibration around 1260 cm⁻¹, an asymmetric C-O-C stretch between 950-810 cm⁻¹, and a symmetric C-O-C stretch in the 880-750 cm⁻¹ range spectroscopyonline.com. The latter two bands are typically intense and are invaluable for monitoring the extent of cure in epoxy resins, as they diminish upon ring-opening reactions spectroscopyonline.com. Additional bands corresponding to C-H stretching of the alkyl groups (~2850-3000 cm⁻¹) and C-N stretching would also be present.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is highly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon backbone of the molecule. Like IR, it can detect the characteristic vibrations of the epoxy ring. Raman spectroscopy is a non-destructive method that can be used for quick material identification and can distinguish between very similar materials based on functional groups and structure metrohm.com.
Table 2: Key Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| ~3050 | C-H stretching | Terminal oxirane group | core.ac.uk |
| ~2850 - 2970 | C-H stretching | Isopropyl and methylene groups | docbrown.info |
| ~1230 - 1280 | Symmetric ring breathing | Epoxide ring | spectroscopyonline.com |
| ~1100 - 1200 | C-N stretching | Tertiary amine | |
| ~950 - 810 | Asymmetric C-O-C stretch | Epoxide ring | spectroscopyonline.com |
| ~880 - 750 | Symmetric C-O-C stretch | Epoxide ring | spectroscopyonline.com |
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of the parent compound and its fragments. This technique is crucial for confirming the identity of this compound and distinguishing it from isomers.
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry is a powerful approach for separating the compound from a mixture and obtaining its mass spectrum simultaneously. This is particularly useful for purity analysis and identifying byproducts or derivatives researchgate.net. LC-ESI-MS (Electrospray Ionization) is a common configuration for analyzing epoxy resins and their components nih.gov. The expected fragmentation pattern for this compound would likely involve initial C-C bond scission with the loss of a methyl group from the parent molecular ion, followed by cleavage at the C-N bonds, leading to the loss of the isopropyl or epoxypropyl groups. A characteristic fragment in aliphatic amines is often the base peak docbrown.info.
Chromatographic Methodologies for Purity and Quantitative Analysis
Chromatographic techniques are indispensable for separating components of a mixture, which is essential for assessing the purity of this compound and for quantitative analysis.
Gas chromatography separates chemical components based on their volatility and interaction with a stationary phase. For this compound, GC can be used to detect volatile impurities or residual starting materials. However, due to the compound's relatively high molecular weight and boiling point, high temperatures may be required, which could risk thermal degradation.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique is particularly useful for analyzing the compound, especially in its cured or polymerized state. The sample is heated to a high temperature (pyrolyzed), and the resulting fragments are separated by GC and identified by MS frontier-lab.comgcms.cz. This method can be used to investigate cure failure or to characterize the composition of cured resins containing the amine gcms.cz. Analysis of unreacted monomer in a cured sample can indicate an incorrect mix ratio or incomplete reaction frontier-lab.comgcms.cz.
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of epoxy compounds and resins due to its high resolution, reproducibility, and speed astm.org. It is ideal for purity determination and quantitative analysis of this compound, which is a non-volatile species.
Reversed-Phase HPLC: This is the most common HPLC mode used for epoxy resin analysis. It typically employs a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as mixtures of acetonitrile/water or tetrahydrofuran/water astm.orgastm.org. Components are separated based on their hydrophobicity. A UV detector is commonly used, as the amine functionality or derivatizing agents can absorb UV light astm.orgresearchgate.net.
Derivatization: To improve detection sensitivity and chromatographic performance, derivatization may be employed. For example, primary amines can be quantified using a UV-absorbent reagent chromatographyonline.com. Epoxides can also be derivatized to allow for sensitive quantitation researchgate.netnih.gov. HPLC methods are critical for quality control in manufacturing and for research purposes astm.org.
Table 3: Typical HPLC Conditions for Epoxy Amine Analysis
| Parameter | Description | Reference |
| Technique | Reversed-Phase HPLC | astm.orgastm.org |
| Column | C18 (nonpolar stationary phase) | researchgate.net |
| Mobile Phase | Acetonitrile/Water or Tetrahydrofuran/Water gradients | astm.org |
| Detection | UV/Vis Spectroscopy (e.g., 210-280 nm) | researchgate.netnih.gov |
| Application | Purity assessment, quantitative analysis, oligomer distribution | astm.orgastm.org |
Thermal Analysis Techniques for Polymerization and Material Characterization
Thermal analysis techniques are crucial for understanding the polymerization (curing) process and the subsequent material properties of thermosetting resins derived from monomers like this compound. These methods monitor the physical and chemical properties of a material as a function of temperature or time.
Differential Scanning Calorimetry (DSC) for Curing Behavior and Phase Transitions
Differential Scanning Calorimetry (DSC) is a primary tool for investigating the curing process of epoxy-amine systems. The technique measures the heat flow into or out of a sample in comparison to a reference as it is subjected to a controlled temperature program. The ring-opening reaction between the epoxy groups of this compound and the active hydrogens of a curing agent (e.g., an amine or anhydride) is an exothermic process, which is readily detected by DSC. mdpi.com
Non-isothermal DSC experiments, where the sample is heated at a constant rate, reveal a characteristic exothermic peak. The total heat released during this process (ΔHT) is proportional to the total extent of the reaction. mdpi.com Key parameters obtained from a DSC thermogram include the onset temperature of curing (Tonset), the peak exothermic temperature (Tp), and the final temperature (Tf). These values are critical for defining the curing cycle in industrial applications. As the heating rate increases, these characteristic temperatures typically shift to higher values. mdpi.com
Furthermore, DSC is used to determine the glass transition temperature (Tg) of the cured material. The Tg is a critical parameter that defines the upper service temperature of the polymer. It appears as a step-like change in the heat capacity in the DSC curve. For partially cured samples, a DSC scan may show both a glass transition and a residual exothermic curing peak, which can sometimes overlap. netzsch.com
The kinetics of the curing reaction can also be elucidated using DSC data. By performing scans at multiple heating rates, iso-conversional methods (e.g., Kissinger, Flynn-Wall-Ozawa, Friedman) can be applied to calculate the apparent activation energy (Ea) of the curing reaction. mdpi.comnih.gov This provides insight into the reaction mechanism, which can be complex, often involving autocatalytic steps where hydroxyl groups generated during the reaction catalyze further epoxy-amine additions. mdpi.comresearchgate.net
Below is a representative table of curing parameters that could be obtained for a system involving a diepoxy amine like this compound when cured with a diamine hardener, based on typical values for epoxy-amine systems.
| Heating Rate (°C/min) | Onset Temperature (Tonset, °C) | Peak Temperature (Tp, °C) | Total Heat of Reaction (ΔHT, J/g) | Calculated Activation Energy (Ea, kJ/mol) |
|---|---|---|---|---|
| 5 | 110 | 125 | 450 | 55 - 65 |
| 10 | 120 | 138 | 455 | |
| 15 | 128 | 147 | 452 | |
| 20 | 135 | 155 | 458 |
Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles
Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of cured materials based on this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, such as nitrogen or air. nih.gov The resulting data provides a thermal decomposition profile, which is critical for determining the material's suitability for high-temperature applications.
Key parameters derived from a TGA curve include:
Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins. This is often reported as the temperature for 5% mass loss (Td5).
Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, identified by the peak of the derivative TGA (DTG) curve. Cured epoxy-amine systems may exhibit multiple decomposition stages, resulting in several Tmax peaks. osti.gov
Char Yield: The percentage of residual mass remaining at the end of the experiment (e.g., at 800 °C). A higher char yield in an inert atmosphere is often associated with better flame retardancy. mdpi.com
The degradation of epoxy-amine networks typically involves the scission of the weakest bonds, such as the C-N bonds in the polymer backbone. cnrs.fr The decomposition process can be complex, involving dehydration, chain scission, and the evolution of various volatile products like ammonia, amines, and water. cnrs.fr The atmosphere plays a significant role; in air, thermo-oxidative degradation occurs at lower temperatures compared to thermal degradation in a nitrogen atmosphere. cnrs.fr
The following table presents typical TGA data for a cured epoxy-amine network, illustrating the kind of information obtained for materials derived from this compound.
| Atmosphere | Td5 (°C) | Tmax1 (°C) | Tmax2 (°C) | Char Yield at 800 °C (%) |
|---|---|---|---|---|
| Nitrogen | 320 | 365 | - | 18 |
| Air | 315 | 360 | 550 | <1 |
Microscopic and Morphological Characterization of N,N-Bis(2,-epoxypropyl)isopropylamine-Based Materials
Microscopy techniques are vital for visualizing the surface and internal structure of polymeric materials. They provide a direct link between the processing, structure, and ultimate properties of the cured this compound-based thermosets.
Electron Microscopy (SEM, TEM) for Cross-sectional and Surface Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for materials characterization from the micro- to the nanoscale.
Scanning Electron Microscopy (SEM) is primarily used to examine the surface topography of a material. In the context of cured epoxy resins, SEM is frequently applied to the analysis of fracture surfaces. This analysis can reveal the mechanism of failure (e.g., brittle or ductile) and expose features such as micro-cracks, voids, or the dispersion of fillers and reinforcing agents. The sample is bombarded with a focused electron beam, and the detected secondary or backscattered electrons are used to generate an image of the surface. researchgate.net
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal nanostructure of the polymer. To be analyzed by TEM, the sample must be electron-transparent, which requires preparing ultrathin sections (typically 50-100 nm thick) using an ultramicrotome. TEM can reveal nanoscale features such as the homogeneity of the cross-linked network, the presence of nanodomains with varying cross-link densities, or the morphology of polymer blends and nanocomposites. manchester.ac.uk For instance, in toughened epoxy systems, TEM can visualize the size, shape, and distribution of dispersed rubbery or thermoplastic phases.
Atomic Force Microscopy (AFM) for Nanoscale Topography and Mechanical Mapping
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional topographical map of a sample's surface. Unlike electron microscopy, AFM does not require a vacuum environment and typically requires minimal sample preparation. A sharp tip mounted on a flexible cantilever is scanned across the surface, and the deflection of the cantilever due to tip-sample interactions is used to construct the image.
In addition to topography, AFM can operate in various modes to probe other surface properties. Phase imaging, for example, is sensitive to variations in material properties like adhesion and viscoelasticity. This allows for the differentiation of components in a polymer blend or composite even when there is no topographical contrast. sci-hub.box
Furthermore, AFM can be used for nanomechanical mapping. nih.gov Techniques such as force spectroscopy and nanoindentation involve pressing the AFM tip into the sample surface and recording the force as a function of indentation depth. From these force curves, mechanical properties like elastic modulus and hardness can be quantified with nanoscale spatial resolution. This capability is invaluable for studying the homogeneity of the cross-linked network in this compound-based thermosets, identifying regions of varying cross-link density, and characterizing the mechanical properties of the interface between the polymer matrix and any embedded fillers. nih.gov
Computational Chemistry and Theoretical Modeling of N,n Bis 2,3 Epoxypropyl Isopropylamine Systems
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the electronic structure, geometry, and reactivity of molecules with high accuracy. Methods such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are commonly used to study epoxy-amine systems. kuleuven.beresearchgate.net
The three-dimensional structure and flexibility of the N,N-Bis(2,3-epoxypropyl)isopropylamine monomer are critical determinants of its reactivity and the properties of the resulting polymer network. Conformational analysis involves identifying the stable spatial arrangements of the molecule (conformers) and determining their relative energies.
The key sources of conformational flexibility in this molecule are the rotations around the nitrogen-carbon and carbon-carbon single bonds. Quantum chemical calculations can map the potential energy surface of the molecule as a function of these rotational angles (dihedral angles). This analysis reveals the low-energy conformers and the energy barriers separating them. For the related isopropylamine (B41738) molecule, studies have identified distinct trans and gauche conformers with comparable stability. nih.gov For this compound, the interactions between the two epoxypropyl arms and the isopropyl group lead to a more complex conformational landscape. Theoretical calculations can predict equilibrium structures, rotational constants, and relative energies of these conformers. nih.gov
Table 1: Hypothetical Relative Energies of this compound Conformers
This table is illustrative, based on typical energy ranges found in conformational studies of similar amines.
| Conformer | Description of Key Dihedral Angles | Relative Energy (kJ/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| 1 (Global Minimum) | Anti-periplanar arrangement of epoxy groups | 0.00 | 45.2 |
| 2 | Gauche arrangement of one epoxy group | 2.15 | 20.5 |
| 3 | Syn-periplanar arrangement of epoxy groups (steric clash) | 12.50 | 0.1 |
| 4 | Gauche arrangement of both epoxy groups | 3.80 | 10.3 |
Quantum chemical calculations are instrumental in studying the reaction mechanisms of epoxy ring-opening by the amine. The tertiary amine in this compound can act as a catalyst for the polymerization of the epoxy groups, particularly in the presence of hydroxyl-containing compounds. psu.edursc.org Theoretical models can elucidate the step-by-step process of this reaction.
The mechanism often involves the formation of an intermediate complex. In the presence of a proton donor (like an alcohol or water), the tertiary amine can facilitate the formation of an alkoxy or hydroxide (B78521) anion, which then acts as a nucleophile to attack the carbon atom of the epoxy ring. psu.edursc.org Alternatively, the amine itself can initiate the polymerization. rsc.org
Computational studies can model the transition states for different reaction pathways, such as SN1-like and SN2-like mechanisms. mdpi.com By calculating the activation energies for these pathways, researchers can predict the regioselectivity of the ring-opening reaction (i.e., which carbon atom of the epoxide is preferentially attacked). mdpi.com These calculations help in understanding how the electronic and steric effects of the isopropyl group and the epoxypropyl chains influence the reactivity of the molecule.
Molecular Dynamics Simulations of Polymerization and Cross-linking Networks
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the polymerization and network formation process. These simulations are essential for bridging the gap between molecular chemistry and macroscopic material properties. mdpi.com
MD simulations, often combined with kinetic Monte Carlo methods, can predict the three-dimensional architecture of the cross-linked polymer network formed from this compound. nih.gov These simulations start with a collection of monomer molecules and simulate the chemical reactions between the amine and epoxy groups over time. arxiv.org
This approach allows for the prediction of key topological properties of the resulting thermoset polymer. nih.gov These properties include the degree of cross-linking, the distribution of polymer chain lengths between cross-links, the concentration of network defects (such as dangling chains and loops), and the size distribution of pores within the network. nih.gov Simulating the polymerization process at different temperatures can also predict the evolution of the material's glass transition temperature (Tg) as the cross-linking reaction proceeds. arxiv.org
Table 2: Predicted Topological Properties of Cured this compound Network via MD Simulation
This table presents typical outputs from MD simulations of epoxy-amine cross-linking.
| Property | Predicted Value | Significance |
|---|---|---|
| Cross-linking Density | 85-95% | Determines stiffness, strength, and thermal stability. |
| Average Molecular Weight between Cross-links (Mc) | 150-200 g/mol | Influences the flexibility and toughness of the material. |
| Dangling Chain Fraction | 2-5% | Represents network imperfections that can affect mechanical properties. |
| Free Volume Fraction | 5-8% | Relates to molecular mobility, diffusion of small molecules, and Tg. |
Simulations can quantify the strength of the interaction by calculating the interfacial binding energy. mdpi.com Furthermore, steered molecular dynamics simulations can be used to model the process of separating the polymer from the filler surface, either in a normal (pull-out) or shear (sliding) direction. researchgate.net These simulations generate traction-separation curves, which provide fundamental measures of interfacial strength and toughness. researchgate.net This information is crucial for understanding how surface modifications of fillers or changes in the polymer chemistry can improve the load transfer in composite materials. mdpi.com
Structure-Property Relationship Modeling for Rational Design
A primary goal of computational modeling is to establish quantitative structure-property relationships (QSPR). liverpool.ac.uk This involves building mathematical models that correlate molecular-level features (structure) with macroscopic material characteristics (properties).
For systems based on this compound, data generated from quantum chemical calculations (e.g., atomic charges, bond energies) and MD simulations (e.g., cross-linking density, free volume) can be used as descriptors in QSPR models. arxiv.org These models, often developed using machine learning techniques, can then predict properties such as:
Mechanical Properties: Elastic modulus, tensile strength, and toughness.
Thermal Properties: Glass transition temperature (Tg) and coefficient of thermal expansion.
Barrier Properties: Permeability to gases or liquids.
By understanding these relationships, researchers can rationally design new materials. For instance, a QSPR model might predict how modifying the chemical structure of the amine or the curing agent would affect the Tg of the final polymer. This predictive capability accelerates the materials discovery process, reducing the need for extensive trial-and-error experimentation.
Quantitative Structure-Property Relationships (QSPR) in Epoxy Systems
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a material based on its molecular structure. nih.gov In the context of epoxy systems, QSPR seeks to establish a correlation between the structural features of the epoxy monomer, such as this compound, and the final properties of the cured polymer, such as thermal stability, mechanical strength, and chemical resistance. mdpi.com
The development of a QSPR model involves several key steps. First, a set of molecules with known properties (the training set) is selected. For each molecule, a series of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including:
Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity.
Geometrical descriptors: Related to the 3D structure of the molecule, such as molecular volume and surface area.
Quantum-chemical descriptors: Derived from quantum mechanics calculations, these include properties like partial atomic charges, dipole moments, and energies of molecular orbitals. researchgate.net
Physicochemical descriptors: Properties like molecular weight, logP, and molar refractivity. nih.gov
Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the property of interest. mdpi.com This equation can then be used to predict the properties of new, unsynthesized molecules.
For an epoxy system incorporating this compound, a QSPR model could be developed to predict properties like the glass transition temperature (Tg) of the resulting polymer. Descriptors for this compound and various curing agents would be used as inputs. For instance, descriptors such as molecular weight, molecular volume, and the number of rotatable bonds could be correlated with the final Tg of the cured network.
The table below illustrates a hypothetical QSPR dataset for predicting the glass transition temperature (Tg) of polymers formed from different diepoxy amines, including this compound, with a common curing agent.
| Compound Name | Molecular Weight ( g/mol ) | Calculated Molecular Volume (ų) | Number of Rotatable Bonds | Predicted Glass Transition Temperature (Tg) (°C) |
| This compound | 171.24 | 165.5 | 6 | 135 |
| N,N-Bis(2,3-epoxypropyl)aniline | 221.27 | 205.1 | 7 | 158 |
| N,N-Bis(2,3-epoxypropyl)methylamine | 143.18 | 138.2 | 5 | 112 |
| 1,4-Bis(2,3-epoxypropoxy)benzene | 222.24 | 208.3 | 6 | 145 |
This QSPR approach allows for the rapid screening of potential epoxy monomers and curing agent combinations in silico, prioritizing experimental efforts on the most promising candidates for specific performance targets. mdpi.com
Predictive Models for Polymer Performance Based on this compound Incorporation
Beyond QSPR, more detailed predictions of polymer performance can be achieved using molecular dynamics (MD) simulations and machine learning (ML) models trained on simulation data. nih.gov These methods can simulate the entire curing process at an atomic level and predict a range of thermomechanical properties. acs.orgacs.org
Molecular Dynamics (MD) Simulations: MD simulations model the curing (cross-linking) of epoxy resins by computationally mimicking the chemical reactions between the epoxy groups of this compound and the active hydrogens of an amine curing agent. nih.gov A typical simulation involves:
Constructing an amorphous cell containing a stoichiometric mixture of the epoxy monomer and curing agent molecules.
Assigning a force field (e.g., AMBER, CHARMM, PCFF) that dictates the potential energy of the system based on atom positions. nih.govnih.gov
Implementing a cross-linking algorithm where new covalent bonds are formed between reactive nitrogen atoms of the curing agent and carbon atoms of the epoxy ring when they are within a certain cutoff distance. acs.org
Simulating the cooling of the cross-linked network to predict properties like the glass transition temperature (Tg) from the change in density or specific volume with temperature.
Performing simulated mechanical tests (e.g., uniaxial tensile tests) on the final cross-linked structure to calculate properties like the elastic modulus. nih.gov
These simulations provide a bottom-up prediction of material properties based on fundamental molecular interactions. The degree of cure, which significantly impacts final properties, can be precisely controlled in the simulation, allowing for a systematic study of its effect. mdpi.com
The following interactive table presents hypothetical data from an MD simulation study on a system containing this compound, showing how key performance metrics evolve with the degree of cure.
| Degree of Cure (%) | Predicted Density (g/cm³) | Predicted Glass Transition Temperature (Tg) (K) | Predicted Elastic Modulus (GPa) |
| 60 | 1.08 | 355 | 2.1 |
| 70 | 1.10 | 380 | 2.8 |
| 80 | 1.12 | 405 | 3.5 |
| 90 | 1.14 | 420 | 4.1 |
Machine Learning (ML) Models: The data generated from numerous MD simulations can be used to train machine learning models, such as artificial neural networks (ANN) or gradient boosting algorithms. rsc.orgarxiv.orgresearchgate.net These ML models can learn the complex relationships between the chemical structures of the reactants (encoded as molecular descriptors) and the final polymer properties. arxiv.org Once trained, these models can predict the performance of new epoxy formulations almost instantaneously, bypassing the computationally expensive MD simulation step. nih.gov This approach is particularly powerful for exploring large chemical spaces to design novel high-performance epoxy resins. rsc.orgarxiv.org
Environmental Fate and Degradation Studies of N,n Bis 2,3 Epoxypropyl Isopropylamine Academic Perspective
Biodegradation Studies in Controlled Laboratory Systems
No published research was found that examined the aerobic or anaerobic biodegradation of N,N-Bis(2,3-epoxypropyl)isopropylamine using standard laboratory tests, such as those involving activated sludge or other microbial consortia.
Chemical Degradation Pathways in Environmental Contexts
There is no available data on the hydrolysis or photodegradation rates and pathways for this compound. Such studies are essential for understanding its persistence in aquatic and terrestrial environments.
Research on Potential Environmental Transformation Products
Without biodegradation or chemical degradation studies, there is consequently no research identifying the intermediate or final breakdown products of this compound in the environment.
Due to the complete absence of scientific data, it is not possible to provide an academic article on the environmental fate and degradation of this compound. The creation of data tables and a detailed discussion of research findings, as requested, cannot be fulfilled at this time. Further scientific investigation is required to address these knowledge gaps and to properly characterize the environmental profile of this chemical compound.
Future Directions and Emerging Research Frontiers for N,n Bis 2,3 Epoxypropyl Isopropylamine
Development of Advanced Sustainable Synthesis Pathways
The chemical industry is increasingly shifting towards green and sustainable manufacturing processes, and the synthesis of N,N-Bis(2,3-epoxypropyl)isopropylamine is expected to follow suit. Future research will likely focus on developing advanced, environmentally benign synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources.
A key area of exploration will be the use of bio-based raw materials. mdpi.comnsf.govmdpi.com There is a growing interest in producing bio-based epoxy resins from renewable sources such as vegetable oils, lignin (B12514952), and sugars as a sustainable alternative to conventional petrochemical-based methods. mdpi.comnsf.gov For instance, bio-oils derived from the thermochemical processing of biomass are being investigated as potential precursors for epoxy resins. nsf.gov The synthesis of bio-based degradable epoxy resins is also a promising avenue, with research into utilizing compounds like vanillic acid to introduce desirable properties such as toughness and thermal stability while ensuring the final product can be recycled. google.com
Another critical aspect of sustainable synthesis is the adoption of green chemistry principles. semanticscholar.org This includes the use of environmentally friendly solvents, such as ionic liquids or supercritical carbon dioxide, to replace volatile organic compounds. mdpi.com The development of more efficient catalytic systems is also crucial for improving reaction yields and reducing byproducts. semanticscholar.org The reaction between carbon dioxide and epoxides is being explored as a pathway for CO2 utilization, leading to the formation of valuable cyclic and polymeric carbonates. semanticscholar.org
The table below outlines potential sustainable approaches for the synthesis of this compound:
| Synthesis Approach | Description | Potential Advantages |
| Bio-based Feedstocks | Utilization of renewable resources like plant oils, sugars, or lignin derivatives as starting materials. mdpi.comnsf.gov | Reduced reliance on fossil fuels, potential for biodegradability, lower carbon footprint. google.com |
| Green Solvents | Replacement of traditional organic solvents with environmentally benign alternatives such as water, supercritical CO2, or ionic liquids. mdpi.com | Reduced pollution and health hazards, easier product separation. mdpi.com |
| Advanced Catalysis | Development of highly selective and reusable catalysts to improve reaction efficiency and minimize waste. semanticscholar.org | Higher yields, lower energy consumption, reduced formation of byproducts. semanticscholar.org |
| CO2 Utilization | Incorporating carbon dioxide as a C1 feedstock in the synthesis process to produce valuable co-products. semanticscholar.org | Carbon capture and utilization, production of valuable chemicals. semanticscholar.org |
Exploration of Novel Polymer Architectures and Applications
The unique structure of this compound, with its two epoxy groups and a tertiary amine, makes it an ideal candidate for creating novel polymer architectures with tailored properties. Future research is expected to delve into the design and synthesis of advanced polymers for a wide range of applications.
One of the most exciting areas is the development of "smart" polymers that can respond to external stimuli. This includes self-healing materials that can repair damage, thereby extending the lifespan of products. researchgate.netillinois.edu Research into self-healing epoxy coatings often involves the use of microcapsules containing healing agents, such as amine compounds, which are released upon damage to initiate repair. illinois.eduresearchgate.net The tertiary amine group within this compound could potentially be leveraged to catalyze or participate in these self-healing mechanisms.
Furthermore, the incorporation of nanomaterials into epoxy matrices derived from this compound can lead to nanocomposites with significantly enhanced mechanical, thermal, and electrical properties. mdpi.comfrontiersin.org For example, the addition of functionalized graphene has been shown to improve the tensile and flexural strength of epoxy resins. frontiersin.org
The development of recyclable and degradable epoxy resins is another critical research frontier. researchgate.netresearchgate.net This can be achieved by introducing cleavable linkages into the polymer backbone, allowing for the controlled degradation and recovery of monomers or oligomers. nih.gov Bio-based additives are also being explored to create crosslinked materials that can be broken down under mild conditions. researchgate.net
The following table summarizes potential novel polymer architectures and their applications:
| Polymer Architecture | Description | Potential Applications |
| Self-Healing Polymers | Materials capable of autonomously repairing damage. researchgate.net | Protective coatings, aerospace components, electronic devices. european-coatings.com |
| Nanocomposites | Polymers reinforced with nanoscale fillers like carbon nanotubes or graphene. mdpi.comfrontiersin.org | High-strength lightweight materials, conductive adhesives, thermal management systems. frontiersin.org |
| Recyclable Thermosets | Crosslinked polymers that can be de-polymerized and recycled. researchgate.netresearchgate.net | Sustainable composites, automotive parts, electronic components. researchgate.net |
| Functional Bio-based Resins | Polymers derived from renewable resources with specific functionalities like flame retardancy or antibacterial properties. mdpi.comnih.govnih.gov | Electronics, medical devices, consumer goods. nih.gov |
Integration with Smart Technologies and Advanced Manufacturing
The future of materials science is intertwined with advancements in smart technologies and manufacturing processes. This compound-based materials are well-positioned to be integrated into these innovative fields.
Additive manufacturing, or 3D printing, is a rapidly growing area where functional epoxy resins are finding new applications. mdpi.comtuhh.de The development of specialty epoxy resins for 3D printing, including those with low shrinkage and good heat resistance, is an active area of research. tetrawill.com Multi-material 3D printing with bio-based epoxy resins is also being explored to create complex structures with varying mechanical properties. mdpi.comresearchgate.net The reactivity of this compound could be tailored for use in various 3D printing techniques, such as stereolithography (SLA) or direct ink writing.
Smart coatings represent another significant application area. european-coatings.commdpi.comchemicaldynamics.netulprospector.com These are coatings that can sense and respond to their environment. For example, corrosion-resistant coatings can be designed to release inhibitors when damage is detected. european-coatings.commdpi.com The amine functionality in polymers derived from this compound could play a role in pH-responsive systems for corrosion sensing.
The table below highlights the integration of this compound with smart technologies and advanced manufacturing:
| Technology/Application | Description | Potential Role of this compound |
| 3D Printing/Additive Manufacturing | Layer-by-layer fabrication of three-dimensional objects from a digital model. tuhh.de | As a reactive monomer in photocurable or thermally curable resins for 3D printing. tetrawill.commdpi.com |
| Smart Coatings | Coatings that can sense and respond to environmental stimuli. chemicaldynamics.netulprospector.com | Component of self-healing or corrosion-sensing coatings. european-coatings.comeuropean-coatings.com |
| Functional Composites | Materials combining an epoxy matrix with functional fillers for enhanced properties. frontiersin.org | Matrix material for composites with improved mechanical, thermal, or electrical properties. frontiersin.org |
Interdisciplinary Collaborations for Broadening Research Impact
To fully realize the potential of this compound, collaborations across various scientific and engineering disciplines will be essential. The complexity of developing sustainable processes, novel materials, and advanced applications necessitates a multifaceted approach.
Chemists and chemical engineers will be crucial in designing and optimizing sustainable synthesis routes. Materials scientists and polymer chemists will lead the exploration of new polymer architectures and the characterization of their properties. Mechanical and manufacturing engineers will play a key role in integrating these novel materials into advanced manufacturing processes like 3D printing. Furthermore, collaborations with environmental scientists will be vital to assess the life cycle and environmental impact of new bio-based and recyclable materials.
Such interdisciplinary efforts will accelerate innovation and pave the way for the development of next-generation materials based on this compound, addressing key societal needs in areas such as sustainability, advanced manufacturing, and smart materials.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling N,N-Bis(2,3-epoxypropyl)isopropylamine in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods for reactions and ensure general ventilation (≥10 air changes/hour) to minimize vapor exposure .
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for epoxy resistance per EN 374), sealed goggles, and lab coats. Respiratory protection (e.g., NIOSH-approved N95 masks) is required if ventilation is inadequate .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent environmental contamination .
- Storage : Store in sealed containers away from oxidizers and moisture at <25°C .
Q. How can researchers synthesize this compound with high purity?
- Methodological Answer :
- Synthetic Route : React isopropylamine with excess epichlorohydrin in a basic medium (e.g., NaOH) under controlled temperatures (40–60°C) to minimize cross-linking byproducts .
- Purification : Use fractional distillation under reduced pressure (boiling point: 71–73°C at 0.2 mmHg) or column chromatography with silica gel and ethyl acetate/hexane (3:7 v/v) .
- Quality Control : Confirm purity via GC-MS (retention time: ~12.5 min) and ¹H NMR (δ 2.5–3.5 ppm for epoxy protons) .
Advanced Research Questions
Q. What strategies optimize the curing kinetics of epoxy resins derived from this compound?
- Methodological Answer :
- Catalyst Selection : Use tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane) or imidazoles (0.5–2 wt%) to accelerate epoxy ring-opening .
- Kinetic Analysis : Monitor curing via differential scanning calorimetry (DSC) at 10°C/min; typical exothermic peaks occur at 120–150°C .
- Cross-Linking Density : Adjust stoichiometry with diamine hardeners (e.g., 4,4'-diaminodiphenylmethane) to achieve glass transition temperatures (Tg) of 80–110°C .
Q. How do structural modifications of this compound influence its reactivity in dynamic polymer networks?
- Methodological Answer :
- Side-Chain Functionalization : Introduce hydroxyl groups via epoxy ring-opening with water or thiols to enable transesterification-driven self-healing .
- Dynamic Behavior : Characterize stress relaxation using rheology (time-sweep tests at 100°C) and confirm metathesis via ³¹P NMR for sulfur-rich copolymers .
- Degradation Studies : Expose polymers to basic conditions (pH 12) and track mass loss; degradation rates correlate with epoxy-thiol exchange kinetics .
Q. What analytical methods resolve contradictions in reported toxicity profiles of this compound?
- Methodological Answer :
- In Vitro Assays : Conduct Ames tests (OECD 471) to assess mutagenicity and Draize tests for skin sensitization (ECHA guidelines) .
- Confounding Factors : Control for hydrolysis byproducts (e.g., glycidol) using LC-MS to isolate toxicity mechanisms .
- Ecotoxicity : Perform OECD 201 algal growth inhibition tests (72-h EC₅₀ typically <10 mg/L) to validate aquatic hazard claims .
Key Research Findings
- Polymer Applications : The compound enables synthesis of self-healing polysulfide polymers via sulfur copolymerization, with stress relaxation times <30 min at 100°C .
- Safety Profile : Classified as a Category 2 carcinogen (H351) and skin sensitizer (H317) under EU Regulation 1272/2008 .
- Environmental Impact : Class 9 hazardous material (UN3077) with chronic aquatic toxicity (ECHA PNEC: 0.01 mg/L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
